Deuteriosulfanylmethane
Overview
Description
The incorporation of deuterium, a stable isotope of hydrogen, into the molecule enhances its stability and alters its chemical behavior, making it a valuable tool in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: Deuteriosulfanylmethane can be synthesized through the deuteration of methanethiol. One common method involves the reaction of methanethiol with deuterium gas in the presence of a catalyst. This process typically requires controlled conditions, including specific temperatures and pressures, to ensure the efficient incorporation of deuterium into the molecule .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors and catalysts to facilitate the deuteration reaction. The purity and yield of the final product are critical factors in industrial settings, and advanced purification techniques are employed to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: Deuteriosulfanylmethane undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of deuterium, which can alter reaction rates and mechanisms.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines.
Major Products Formed: The major products formed from these reactions include deuterated sulfoxides, sulfones, methanol, and various deuterated derivatives. The specific products depend on the reaction conditions and reagents used .
Scientific Research Applications
Deuteriosulfanylmethane has a wide range of applications in scientific research:
Chemistry: It is used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: In biological studies, this compound is used to investigate metabolic pathways and enzyme activities.
Medicine: this compound is explored for its potential therapeutic applications, including drug development and metabolic studies.
Industry: In industrial applications, this compound is used in the production of deuterated solvents and reagents.
Mechanism of Action
The mechanism of action of deuteriosulfanylmethane involves its interaction with molecular targets and pathways. The incorporation of deuterium can influence the compound’s binding affinity and reactivity. In biological systems, this compound can interact with enzymes and proteins, altering their activity and stability. The specific molecular targets and pathways depend on the context of its application, whether in chemical reactions, biological studies, or therapeutic interventions .
Comparison with Similar Compounds
Methanethiol: The non-deuterated analog of deuteriosulfanylmethane, commonly used in various chemical and industrial applications.
Deuterated Methanol: Another deuterated compound used in scientific research for similar purposes, including tracing and studying reaction mechanisms.
Sulfonimidates: Organosulfur compounds with similar applications in medicinal chemistry and industrial processes.
Uniqueness: this compound’s uniqueness lies in its deuterium content, which imparts distinct properties compared to its non-deuterated counterparts. The presence of deuterium enhances its stability and alters its chemical behavior, making it a valuable tool in various research fields. Its ability to act as a tracer and its potential therapeutic applications further distinguish it from similar compounds .
Properties
IUPAC Name |
deuteriosulfanylmethane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4S/c1-2/h2H,1H3/i/hD | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSDPWZHWYPCBBB-DYCDLGHISA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]SC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20584332 | |
Record name | Methane(~2~H)thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20584332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
49.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16978-68-0 | |
Record name | Methane(~2~H)thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20584332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 16978-68-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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